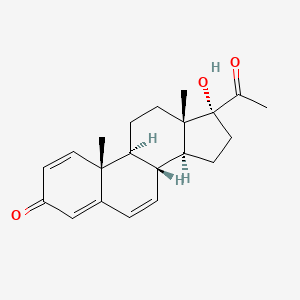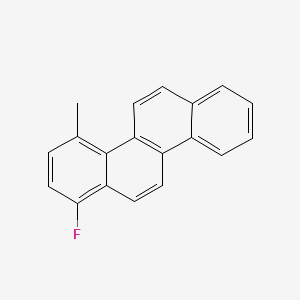
(3R)-Treprostinil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-Treprostinil is a synthetic analogue of prostacyclin, a naturally occurring molecule in the body that plays a crucial role in vasodilation and inhibition of platelet aggregation. It is primarily used in the treatment of pulmonary arterial hypertension (PAH) to improve exercise capacity and symptoms associated with the condition.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-Treprostinil involves multiple steps, starting from commercially available precursors. The key steps include the formation of the core prostacyclin structure, followed by the introduction of the (3R)-hydroxy group. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-Treprostinil undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxy group to a ketone or aldehyde.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: Halogenation or other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenation often uses reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction can revert these to alcohols.
Aplicaciones Científicas De Investigación
(3R)-Treprostinil has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study prostacyclin analogues and their chemical properties.
Biology: Research focuses on its role in cellular signaling pathways and its effects on various cell types.
Medicine: Extensive studies are conducted on its efficacy and safety in treating PAH and other cardiovascular conditions.
Industry: It is used in the development of new pharmaceuticals and therapeutic agents.
Mecanismo De Acción
(3R)-Treprostinil exerts its effects by binding to prostacyclin receptors on the surface of cells. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels result in vasodilation and inhibition of platelet aggregation, which are beneficial in treating PAH.
Comparación Con Compuestos Similares
Similar Compounds
Epoprostenol: Another prostacyclin analogue used in PAH treatment.
Iloprost: A synthetic analogue with similar vasodilatory properties.
Selexipag: A non-prostanoid prostacyclin receptor agonist.
Uniqueness
(3R)-Treprostinil is unique due to its specific stereochemistry, which enhances its stability and efficacy compared to other prostacyclin analogues. Its longer half-life allows for more convenient dosing regimens, making it a preferred choice in clinical settings.
Propiedades
Fórmula molecular |
C23H34O5 |
|---|---|
Peso molecular |
390.5 g/mol |
Nombre IUPAC |
2-[[(1R,2R,3aS,9aS)-2-hydroxy-1-[(3R)-3-hydroxyoctyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetic acid |
InChI |
InChI=1S/C23H34O5/c1-2-3-4-7-17(24)9-10-18-19-11-15-6-5-8-22(28-14-23(26)27)20(15)12-16(19)13-21(18)25/h5-6,8,16-19,21,24-25H,2-4,7,9-14H2,1H3,(H,26,27)/t16-,17+,18+,19-,21+/m0/s1 |
Clave InChI |
PAJMKGZZBBTTOY-KWLWEVDOSA-N |
SMILES isomérico |
CCCCC[C@H](CC[C@H]1[C@@H](C[C@H]2[C@@H]1CC3=C(C2)C(=CC=C3)OCC(=O)O)O)O |
SMILES canónico |
CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OCC(=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


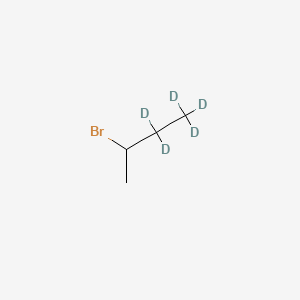
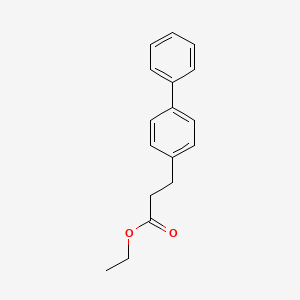
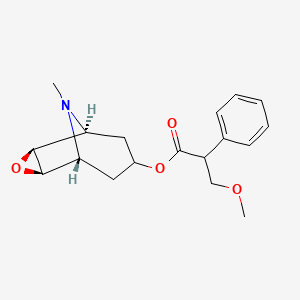
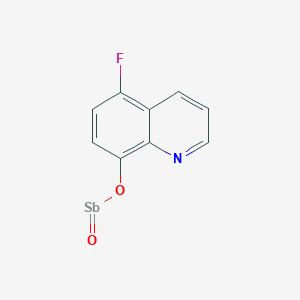
![tert-butyl N-[4-(1,1-difluoroethylsulfanyl)phenyl]carbamate](/img/structure/B15290076.png)
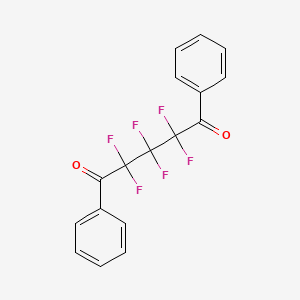
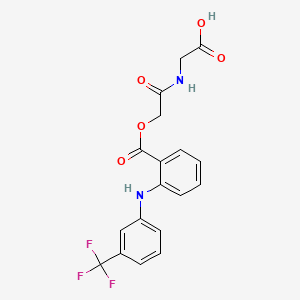



![2-[3-(Benzyloxy)-4-methoxyphenyl]ethan-1-ol](/img/structure/B15290113.png)
![5-hydroxy-4-[(E)-3-oxo-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B15290119.png)
